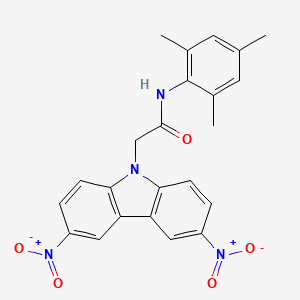

2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide

Description

2-(3,6-Dinitro-9H-carbazol-9-yl)-N-mesitylacetamide is a carbazole-derived acetamide compound featuring nitro groups at the 3- and 6-positions of the carbazole core and a mesityl (2,4,6-trimethylphenyl) substituent on the acetamide nitrogen. Carbazole derivatives are widely studied for their electronic, pharmacological, and material science applications due to their planar aromatic structure and capacity for functionalization. The nitro groups in this compound are strong electron-withdrawing substituents, likely influencing its electronic properties, solubility, and reactivity. The mesityl group introduces steric bulk, which may affect molecular packing in solid-state structures or interactions in biological systems.

Properties

IUPAC Name |

2-(3,6-dinitrocarbazol-9-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-13-8-14(2)23(15(3)9-13)24-22(28)12-25-20-6-4-16(26(29)30)10-18(20)19-11-17(27(31)32)5-7-21(19)25/h4-11H,12H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWSQEMDAPFOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=C2C=CC(=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide typically involves the nitration of carbazole followed by acylation. The nitration process introduces nitro groups at the 3 and 6 positions of the carbazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated carbazole is then reacted with mesityl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acylation steps are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3,6-diamino derivatives.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and carbazole core play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide with structurally related carbazole-acetamide derivatives reported in the literature:

Structural and Functional Analysis:

Substituent Effects on Electronic Properties: The 3,6-dinitro groups in the target compound confer strong electron-withdrawing effects, which may enhance charge-transfer interactions compared to methoxy (electron-donating, ) or chloro (moderately electron-withdrawing, ) substituents. This could render the compound suitable for applications in optoelectronics or as a reactive intermediate.

By contrast, analogs such as 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide are synthesized via milder acyl chloride-amine coupling , while tetrahydrocarbazole derivatives involve multi-step saturation and functionalization .

Bioactivity Trends :

- Methoxy- and phenyl-substituted analogs exhibit antibacterial and antifungal activities , suggesting that the nitro and mesityl groups in the target compound might alter its pharmacological profile. Nitro groups could enhance cytotoxicity or redox activity, but steric bulk may limit membrane permeability.

Solid-State and Material Properties: The planar carbazole core in the target compound contrasts with the non-planar tetrahydrocarbazole derivatives , which lack aromatic conjugation. This difference could influence applications in organic electronics or crystal engineering.

Biological Activity

2-(3,6-Dinitro-9H-carbazol-9-yl)-N-mesitylacetamide is a derivative of carbazole, a compound recognized for its diverse biological activities. The structural modifications in this compound, particularly the dinitro and mesitylacetamide groups, may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a carbazole core substituted with a dinitro group at the 3 and 6 positions and an N-mesitylacetamide group. The chemical formula is with a molecular weight of approximately 354.36 g/mol.

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, N-substituted carbazoles have shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| N-substituted carbazole | S. aureus | 0.9 |

Antitumor Activity

The antitumor potential of carbazole derivatives is noteworthy, with several studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and apoptosis induction. For example, certain carbazole derivatives have been shown to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutic agents like etoposide .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of carbazole derivatives against oxidative stress-induced neuronal injury. Compounds with bulky substituents at the N-position of the carbazole scaffold have demonstrated significant neuroprotective activity in neuronal cell lines at micromolar concentrations . This suggests that this compound could also possess similar protective effects.

The biological activities of this compound are likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : Many carbazole derivatives exhibit antioxidative properties, helping to mitigate oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer progression and microbial resistance.

- Signal Transduction Pathways : Inhibition of pathways such as STAT3 has been observed in related compounds, which could translate to reduced tumorigenesis .

Case Studies

A study by Saturnino et al. synthesized a series of N-substituted carbazoles and evaluated their effects on neuronal cells exposed to glutamate-induced toxicity. The results indicated that these compounds significantly reduced cell death and oxidative stress markers .

Another investigation focused on the antimicrobial efficacy of various N-substituted carbazoles against Gram-positive and Gram-negative bacteria, revealing that structural variations greatly affect their potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.